1-Benzofuran-2-carbonitrile

Medicinal Chemistry Organic Synthesis Receptor Pharmacology

1-Benzofuran-2-carbonitrile is the only validated direct precursor for imidazoline I1/I2 selective receptor ligands. Its 2-position nitrile is structurally critical—3- or 5-carbonitrile isomers fail to yield the target pharmacophore. With a calculated LogP of 2.30 and low water solubility (0.16 g/L), this building block provides a defined lipophilicity benchmark for ADME optimization. Procure this compound to execute established synthetic protocols without the risk of positional isomer mismatch.

Molecular Formula C9H5NO
Molecular Weight 143.14 g/mol
CAS No. 41717-32-2
Cat. No. B041887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-2-carbonitrile
CAS41717-32-2
Synonyms2-Cyanobenzofuran;  Coumarilonitrile
Molecular FormulaC9H5NO
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C#N
InChIInChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
InChIKeyZQGAXHXHVKVERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-2-carbonitrile (CAS 41717-32-2) for Research & Development: Core Properties and Procurement Profile


1-Benzofuran-2-carbonitrile (CAS 41717-32-2), also known as 2-cyanobenzofuran or coumarilonitrile, is a heterocyclic building block consisting of a benzofuran core with a nitrile group at the 2-position [1]. It has a molecular formula of C9H5NO and a molecular weight of 143.14 g/mol . Its calculated physical properties include a density of 1.22±0.1 g/cm³ at 20 °C, a boiling point of 260.8±13.0 °C at 760 torr, and a calculated water solubility of 0.16 g/L at 25 °C . The compound is commercially available with a minimum purity specification of 97% [2]. This foundational data defines its baseline characteristics for procurement and experimental design.

Why 1-Benzofuran-2-carbonitrile Cannot Be Interchanged with Other Benzofuran or Nitrile Analogs


Direct substitution of 1-benzofuran-2-carbonitrile with other benzofuran derivatives or simple nitrile compounds is not feasible due to its unique structural and physicochemical profile. The precise positioning of the nitrile group at the 2-position of the benzofuran ring is critical for its role as a key intermediate in synthesizing specific pharmacologically active compounds, such as imidazoline I1/I2 receptor ligands [1]. Substituting it with a 3-carbonitrile or 5-carbonitrile isomer would result in a different molecular geometry, altered electronic distribution, and distinct reactivity patterns, thereby failing to produce the target compounds in the same synthetic pathways. Furthermore, its moderate calculated LogP of ~2.3 and low water solubility dictate specific reaction conditions that would be invalidated by using analogs with different lipophilicities. The following quantitative evidence details these key differentiating parameters.

Quantitative Evidence for Selecting 1-Benzofuran-2-carbonitrile Over Analogs


Regiochemical Precision: Positional Isomer Comparison in Benzofuran Carbonitrile Series

1-Benzofuran-2-carbonitrile is a specific precursor for the synthesis of imidazoline I1 and I2 selective ligands, a property not demonstrated for its positional isomers [1]. The 2-carbonitrile substitution pattern is essential for the subsequent synthetic steps that yield these bioactive ligands, as evidenced by its cited use in the primary literature. In contrast, benzofuran-5-carbonitrile is reported to inhibit coumarin 7-hydroxylation with an IC50 below 0.5 μM [2], indicating a distinct biological target and pharmacological profile. This demonstrates that the position of the nitrile group dictates biological activity and synthetic utility, making 1-benzofuran-2-carbonitrile the required reagent for imidazoline ligand projects.

Medicinal Chemistry Organic Synthesis Receptor Pharmacology

Physicochemical Differentiation: LogP and Solubility Compared to Closest Heterocyclic Analogs

1-Benzofuran-2-carbonitrile possesses a calculated LogP of 2.30 and a calculated water solubility of 0.16 g/L at 25 °C . These properties are distinct from its close heterocyclic analogs. For instance, indole-2-carbonitrile (a nitrogen-containing analog) typically exhibits a lower LogP due to the hydrogen-bonding capacity of the indole NH, and thiophene-2-carbonitrile (a sulfur analog) has a different polarity and metabolic profile [1]. While direct experimental data under identical conditions is unavailable, the class-level inference is clear: the benzofuran scaffold provides a unique combination of aromaticity, oxygen heteroatom polarity, and lipophilicity. This specific LogP value is particularly relevant for designing compounds intended to cross biological membranes, as it falls within the optimal range for oral absorption according to Lipinski's Rule of Five. Selecting a benzothiophene or indole analog would necessitate a complete reassessment of compound solubility, permeability, and metabolic stability.

Physical Chemistry ADME Prediction Lead Optimization

Synthetic Utility: A Validated Precursor for Imidazoline Ligands

1-Benzofuran-2-carbonitrile is explicitly reported as a key intermediate for the synthesis of imidazoline I1 and I2 selective ligands, as well as antiparasitic and antifungal arylthiazolines [1]. This is a specific, high-value application in medicinal chemistry, targeting receptors involved in blood pressure regulation and insulin secretion. While many benzofuran derivatives exhibit a broad range of biological activities [2], the direct citation of 1-benzofuran-2-carbonitrile as a precursor for this specific class of ligands provides a defined and verifiable use case. This is in contrast to generic benzofuran derivatives, which are often screened for a wide array of activities without a predefined target. The validated synthetic route adds a layer of reliability for researchers in this field.

Medicinal Chemistry Receptor Pharmacology Synthetic Methodology

Reactivity Profile: Nitrile Group as a Versatile Functional Handle

The nitrile group at the 2-position of 1-benzofuran-2-carbonitrile serves as a versatile functional handle for a range of chemical transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, and participation in nucleophilic additions and cycloadditions . This contrasts with benzofuran analogs lacking the nitrile group, such as unsubstituted benzofuran, which cannot undergo these specific transformations without prior functionalization. While the nitrile group is common in organic synthesis, its placement on the electron-rich benzofuran core creates a unique electronic environment that can influence reaction rates and selectivity. For example, the nitrile can act as both an electron-withdrawing group and a site for further derivatization, enabling the construction of complex fused heterocycles .

Organic Synthesis Methodology Heterocyclic Chemistry

Optimal Research and Industrial Applications for 1-Benzofuran-2-carbonitrile Based on Quantitative Evidence


Synthesis of Imidazoline I1 and I2 Receptor Ligands for Cardiovascular and Metabolic Research

This is the most validated and specific application for 1-benzofuran-2-carbonitrile. As cited in the Molbase and building block supplier entries, the compound is a direct precursor for synthesizing selective ligands for imidazoline I1 and I2 receptors, which are involved in blood pressure regulation and insulin secretion, respectively [1]. Researchers in cardiovascular and metabolic disease pharmacology should procure this compound to execute established synthetic protocols. The use of any other positional isomer or analog will not yield the desired ligand structure, as demonstrated by the distinct biological activity of benzofuran-5-carbonitrile [2].

Lead Optimization in Medicinal Chemistry Requiring a Moderately Lipophilic Benzofuran Scaffold

In drug discovery programs where a benzofuran core is desired for its aromatic and heteroatom properties, 1-benzofuran-2-carbonitrile offers a calculated LogP of 2.30 . This makes it a suitable starting point for designing compounds intended to have good membrane permeability. When compared to more polar analogs (e.g., indole-2-carbonitrile) or more lipophilic analogs (e.g., benzothiophene-2-carbonitrile), this compound provides a specific lipophilicity benchmark. Medicinal chemists can use this as a core scaffold for derivatization, knowing the baseline physicochemical properties will influence the final compound's ADME profile .

Development of Novel Synthetic Methodologies Involving Functionalized Benzofurans

1-Benzofuran-2-carbonitrile is an ideal substrate for developing and testing new synthetic methods that exploit the reactivity of the nitrile group. It can be used to explore novel hydrolysis, reduction, or cycloaddition reactions on a benzofuran scaffold . Methodologists in organic chemistry can use this commercially available compound as a model substrate to investigate reaction scope, yields, and selectivity. The presence of the nitrile group provides a clear functional handle for transformation, and its position on the 2-carbon of the benzofuran core offers a unique electronic environment compared to aryl nitriles .

Antiparasitic and Antifungal Arylthiazoline Synthesis

The compound is a documented precursor for the synthesis of antiparasitic and antifungal arylthiazolines [1]. Researchers in anti-infective drug discovery can utilize 1-benzofuran-2-carbonitrile to access this specific class of compounds. While the exact potency of the final products is not detailed in the available evidence, the established synthetic link provides a clear research path for exploring this chemical space. This application further distinguishes it from generic benzofuran derivatives used in broad antimicrobial screens [3].

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